2,2-Dimethylpropyl 2-methyl-3-oxobutanoate
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Overview
Description
2,2-Dimethylpropyl 2-methyl-3-oxobutanoate is an organic compound with the molecular formula C₁₀H₁₈O₃. It is a derivative of butanoic acid and is characterized by the presence of a 2,2-dimethylpropyl group and a 2-methyl-3-oxobutanoate group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylpropyl 2-methyl-3-oxobutanoate can be synthesized through esterification reactions. One common method involves the reaction of 2,2-dimethylpropanol with 2-methyl-3-oxobutanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl 2-methyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: 2,2-Dimethylpropyl 2-methyl-3-oxobutanoic acid.
Reduction: 2,2-Dimethylpropyl 2-methyl-3-hydroxybutanoate.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethylpropyl 2-methyl-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethylpropyl 2-methyl-3-oxobutanoate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dimethyl-3-oxobutanoate: Similar structure but with a methyl group instead of a 2,2-dimethylpropyl group.
2,2-Dimethyl-3-oxobutanoic acid: Lacks the ester group, making it more acidic.
2,2-Dimethylacetoacetic acid: Similar structure but with an acetoacetic acid group.
Uniqueness
2,2-Dimethylpropyl 2-methyl-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
137998-56-2 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,2-dimethylpropyl 2-methyl-3-oxobutanoate |
InChI |
InChI=1S/C10H18O3/c1-7(8(2)11)9(12)13-6-10(3,4)5/h7H,6H2,1-5H3 |
InChI Key |
AMSXCMNZEUYQID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C(=O)OCC(C)(C)C |
Origin of Product |
United States |
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